molecular formula C14H18N4O2 B2541743 (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide CAS No. 2035000-18-9

(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide

Cat. No. B2541743
CAS RN: 2035000-18-9
M. Wt: 274.324
InChI Key: QETIBVLIZDUJEM-AATRIKPKSA-N
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Description

The compound "(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide" is a structurally complex molecule that features a furan ring, a triazole moiety, and an acrylamide group. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules that can help us understand the potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related acrylamide compounds has been explored in the literature. For instance, the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide was achieved under microwave radiation, which suggests that similar methods could potentially be applied to the synthesis of "(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide" . The use of green chemistry principles and microwave-assisted synthesis could offer an efficient and environmentally friendly approach to synthesizing such compounds.

Molecular Structure Analysis

The crystal structures of related N-tosylacrylamide compounds have been determined, showing that the conformation about the C=C bond is E . This information is relevant as it suggests that the "(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide" would also likely adopt an E conformation around the C=C bond, which could influence its reactivity and interactions.

Chemical Reactions Analysis

The ene-reduction of a related compound, E-2-cyano-3-(furan-2-yl) acrylamide, has been successfully carried out using marine and terrestrial fungi . This biotransformation resulted in the production of (R)-2-cyano-3-(furan-2-yl) propanamide with high enantiomeric excess. Such biocatalytic approaches could be explored for the compound to obtain specific stereoisomers or to introduce chirality into the molecule.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of "(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide" are not provided, the properties of structurally similar compounds can offer some insights. For example, the inclination of various aromatic rings to the acrylamide mean plane in related compounds can affect the molecule's overall shape and, consequently, its physical properties such as solubility and melting point. Additionally, the presence of functional groups like the furan ring and the triazole moiety will influence the compound's reactivity and potential interactions with biological targets.

Scientific Research Applications

Green Organic Chemistry Synthesis and Enantioselective Ene-Reduction

(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide and related compounds have been explored in the context of green organic chemistry. A study focused on the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide under microwave radiation and its enantioselective ene-reduction using marine and terrestrial fungi. This process yielded compounds with an uncommon CN-bearing stereogenic center, demonstrating the potential of utilizing biocatalysts for producing enantiomerically enriched chemicals (Jimenez et al., 2019).

Intramolecular Cyclization for Heterocycle Synthesis

The compound's structural motifs facilitate intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. Research has highlighted the ease of generating alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates containing a mercaptomethyl group, which upon reaction, form diverse dihydrothiopyrano[furan] derivatives. This underscores the versatility of such compounds in synthesizing complex molecular architectures (Pevzner, 2021).

Potential in Food Safety Research

Another dimension of relevance is the study of acrylamide and furan compounds in food, given their toxicological profiles. Research into strategies for mitigating these contaminants during food processing has included the analysis of compounds like (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide for their potential roles in understanding and reducing the levels of such contaminants (Anese et al., 2013).

In Vitro Cytotoxic Activities

Compounds with the furan and acrylamide moieties have been evaluated for their cytotoxic activities, providing valuable insights into their therapeutic potential. For instance, acrylonitriles substituted with triazoles and benzimidazoles showed significant in vitro cytotoxic potency across various cancer cell lines, highlighting the relevance of these compounds in the development of new anticancer agents (Sa̧czewski et al., 2004).

Antiviral Research

A particularly noteworthy application is in antiviral research, where a novel chemical compound structurally related to (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide was found to suppress the enzymatic activities of SARS coronavirus helicase. This discovery opens up new avenues for the development of antiviral therapies, especially in light of the ongoing challenges posed by coronaviruses (Lee et al., 2017).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-11(2)13(10-18-8-7-15-17-18)16-14(19)6-5-12-4-3-9-20-12/h3-9,11,13H,10H2,1-2H3,(H,16,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETIBVLIZDUJEM-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(CN1C=CN=N1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide

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